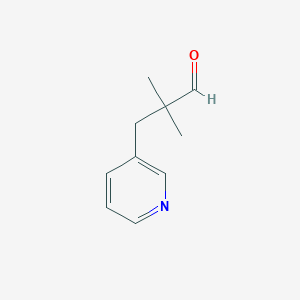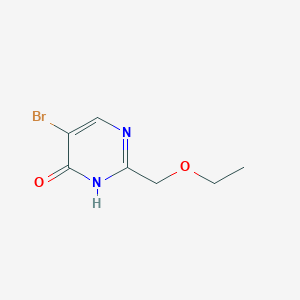
5-Bromo-2-(ethoxymethyl)-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(ethoxymethyl)-3,4-dihydropyrimidin-4-one: is a chemical compound belonging to the class of brominated pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(ethoxymethyl)-3,4-dihydropyrimidin-4-one typically involves the bromination of a suitable pyrimidine precursor. One common method includes the reaction of 2-(ethoxymethyl)-3,4-dihydropyrimidin-4-one with bromine in the presence of a catalyst such as iron powder. The reaction is carried out in a solvent like dichloromethane under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve a scalable process where the bromination reaction is optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-(ethoxymethyl)-3,4-dihydropyrimidin-4-one can be substituted by other nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield dehalogenated products.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or alkyl boronic acids.
Common Reagents and Conditions:
Bromination: Bromine, iron powder, dichloromethane.
Substitution: Amines, thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Cross-Coupling: Palladium catalyst, aryl/alkyl boronic acids, base (e.g., potassium carbonate), solvent (e.g., tetrahydrofuran).
Major Products:
- Substituted pyrimidines
- Oxo derivatives
- Dehalogenated products
- Coupled products with aryl or alkyl groups
Scientific Research Applications
Chemistry: 5-Bromo-2-(ethoxymethyl)-3,4-dihydropyrimidin-4-one is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for constructing complex molecules.
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of antiviral and anticancer agents. Its derivatives may exhibit biological activity against specific molecular targets.
Industry: In the material science industry, this compound can be used in the synthesis of functional materials with specific properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(ethoxymethyl)-3,4-dihydropyrimidin-4-one and its derivatives depends on their specific applications. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom can enhance the compound’s binding affinity and specificity towards its target.
Comparison with Similar Compounds
5-Bromo-2-iodopyrimidine: Another brominated pyrimidine with similar reactivity but different applications.
5-Bromo-2-chloropyrimidine: Similar structure but with a chlorine atom instead of an ethoxymethyl group.
5-Bromo-2-(dimethoxymethyl)pyridine: A related compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness: 5-Bromo-2-(ethoxymethyl)-3,4-dihydropyrimidin-4-one is unique due to the presence of the ethoxymethyl group, which can influence its reactivity and interactions with other molecules. This structural feature can provide distinct advantages in specific synthetic and biological applications.
Properties
Molecular Formula |
C7H9BrN2O2 |
|---|---|
Molecular Weight |
233.06 g/mol |
IUPAC Name |
5-bromo-2-(ethoxymethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H9BrN2O2/c1-2-12-4-6-9-3-5(8)7(11)10-6/h3H,2,4H2,1H3,(H,9,10,11) |
InChI Key |
QJHOVMUREPXAES-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NC=C(C(=O)N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 6-[(but-2-YN-1-YL)amino]pyrazine-2-carboxylate](/img/structure/B13287022.png)

![5-Bromo-2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13287032.png)
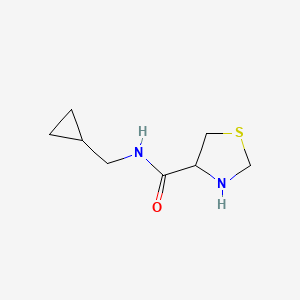

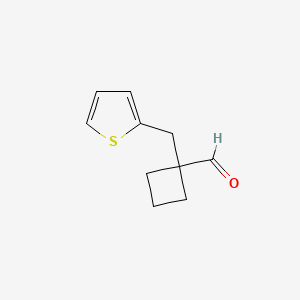
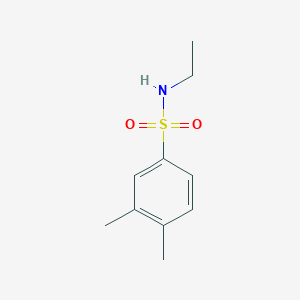
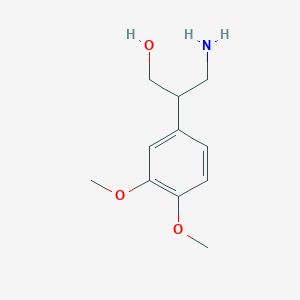
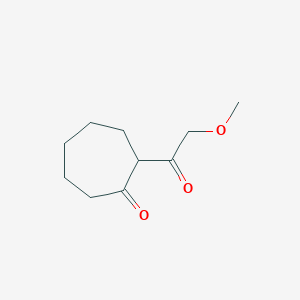
![7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13287053.png)
![Hexyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13287056.png)
![6-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13287060.png)
